molecular formula C19H24N6O3S2 B2597776 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049389-27-6

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2597776
CAS No.: 1049389-27-6
M. Wt: 448.56
InChI Key: AVZXDMLSFATDRK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two key moieties: a (5-ethylthiophen-2-yl)sulfonyl group and a (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl group. Its molecular formula is C₁₉H₂₄N₆O₃S₂, with a molecular weight of ~448.5 g/mol (derived from structural analysis).

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-3-17-8-9-19(29-17)30(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)15-4-6-16(28-2)7-5-15/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXDMLSFATDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiophene derivative: Starting with 5-ethylthiophene, a sulfonylation reaction is carried out using a sulfonyl chloride in the presence of a base to yield 5-ethylthiophen-2-yl sulfonyl chloride.

    Tetrazole formation: The tetrazole ring is synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

    Piperazine coupling: The final step involves coupling the sulfonylated thiophene and the tetrazole derivative with piperazine under basic conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and N-alkylated piperazines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : The presence of the sulfonyl group may enhance the compound's interaction with microbial targets, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Compounds with piperazine and tetrazole structures have been investigated for their anti-inflammatory properties, indicating that this compound may also possess similar effects.
  • Neuroprotective Activity : Research has shown that related compounds can exhibit neuroprotective effects, making this compound a candidate for further studies in neuropharmacology.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Studies : In one study, derivatives of piperazine were evaluated for their neuroprotective effects in models of cerebral ischemia. The results indicated significant improvements in survival rates and reduced mortality in treated subjects, suggesting that similar compounds could be developed for therapeutic use in neurodegenerative diseases .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties of sulfonamide derivatives, which share structural similarities with 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine. The findings demonstrated promising activity against various bacterial strains, indicating potential for development as new antimicrobial agents .
  • Anti-inflammatory Research : Research into related piperazine compounds has shown efficacy in reducing inflammation markers in vitro and in vivo, supporting further investigation into this compound's potential anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes or receptors. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₉H₂₄N₆O₃S₂ 448.5 (5-Ethylthiophen-2-yl)sulfonyl; (1-(4-methoxyphenyl)-tetrazol-5-yl)methyl Antiproliferative (preliminary)
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () C₁₄H₂₀N₆O₃S 352.4 Methylsulfonyl; (1-(4-methoxyphenyl)-tetrazol-5-yl)methyl Unspecified
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine () C₁₄H₁₅N₃O₂S₂ 337.4 Methylsulfonyl; 4-phenylthiazole Unspecified
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine () C₁₇H₁₉N₃O₄S₂ 393.5 4-Methoxybenzenesulfonyl; thiophene-2-carbonyl Unspecified
CV-11974 (Angiotensin II Antagonist) () C₂₄H₂₀N₆O₃ 464.5 Biphenyl-tetrazole; ethoxy-benzimidazole Antihypertensive

Key Observations :

  • Tetrazole vs. Thiazole : Tetrazole-containing compounds (e.g., , target) exhibit distinct hydrogen-bonding capabilities compared to thiazole derivatives (), influencing target selectivity.

Pharmacological Profiles

  • Antiproliferative Activity : The target compound’s ethylthiophene group may enhance DNA intercalation or kinase inhibition, as seen in sulfonamide-based anticancer agents.
  • Antihypertensive Activity: CV-11974 () achieves sub-nanomolar IC₅₀ values for angiotensin II receptor binding, a trait absent in the target compound due to its lack of biphenyl-tetrazole motifs.
  • Metabolic Stability: The 4-methoxyphenyl group in the target compound and ’s analogue may reduce oxidative metabolism compared to non-substituted aryl groups.

Challenges and Contradictions

  • Substituent Positioning: notes that nitro-group placement on aryl rings drastically affects bioactivity, suggesting the target’s ethylthiophene orientation is critical for efficacy.
  • Species Selectivity : Piperazine sulfonamides often exhibit species-specific binding; the target compound’s activity in human vs. rodent models remains untested.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its versatility in medicinal chemistry.
  • Sulfonyl Group : This functional group is linked to a thiophene moiety, enhancing the compound's solubility and biological activity.
  • Tetrazole Moiety : Known for its ability to mimic carboxylic acids, this group contributes to the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S.

Physical Properties

PropertyValue
Molecular Weight366.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant antimicrobial properties. A study on structurally similar compounds demonstrated that modifications in the piperazine structure can lead to enhanced activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The biological activity of related piperazine derivatives has shown promise in anticancer applications. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The presence of the tetrazole group is particularly noteworthy as it has been associated with increased cytotoxicity against cancer cells .

Central Nervous System Effects

Piperazine derivatives are often investigated for their effects on the central nervous system (CNS). Compounds similar to the one have been found to exhibit anxiolytic and antidepressant-like activities in animal models, suggesting potential therapeutic applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like sulfonyl) enhances the lipophilicity and overall potency of piperazine derivatives.
  • Ring Modifications : Alterations in the piperazine ring can lead to significant changes in receptor binding affinity and selectivity .

Table: Summary of SAR Findings

ModificationEffect on Activity
Sulfonyl GroupIncreases solubility and potency
Tetrazole SubstitutionEnhances anticancer activity
Piperazine VariantsAlters CNS effects

Case Studies

  • Anti-TB Activity : A series of piperazine derivatives were screened against Mycobacterium tuberculosis, with some showing MIC values as low as 0.2 μM. The incorporation of a sulfonamide moiety was critical for enhancing activity against resistant strains .
  • CNS Activity : In a study investigating various piperazine derivatives, one analog exhibited significant anxiolytic effects in rodent models, indicating potential for treating anxiety disorders .
  • Anticancer Screening : A derivative similar to our compound was tested against multiple cancer cell lines, showing IC50 values below 10 μM, suggesting promising anticancer properties .

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